6-Azepan-2-yl-quinoline monoacetate

Description

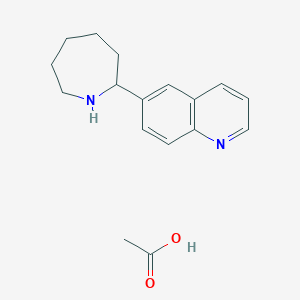

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;6-(azepan-2-yl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2.C2H4O2/c1-2-6-14(16-9-3-1)13-7-8-15-12(11-13)5-4-10-17-15;1-2(3)4/h4-5,7-8,10-11,14,16H,1-3,6,9H2;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPGCRCIJVXHRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CCC(NCC1)C2=CC3=C(C=C2)N=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Azepan-2-yl-quinoline Monoacetate: A Technical Overview of Potential Mechanisms of Action

Disclaimer: As of November 2025, specific preclinical or clinical data on the mechanism of action of 6-Azepan-2-yl-quinoline monoacetate is not available in the public domain. This technical guide, therefore, provides a comprehensive overview based on the well-established pharmacological activities of its core chemical moieties: the quinoline ring system and the azepane substituent. The information presented herein is intended for researchers, scientists, and drug development professionals to inform potential areas of investigation.

Introduction

This compound is a novel chemical entity featuring a quinoline core substituted with an azepane ring at the 6-position. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4][5][6][7][8][9] Similarly, the azepane moiety, a seven-membered saturated heterocycle, is present in several approved drugs and is known to influence the pharmacokinetic and pharmacodynamic properties of molecules.[10][11] This guide will explore the potential mechanisms of action of this compound by examining the known biological targets and signaling pathways associated with these two key structural components.

Potential Pharmacological Activities and Mechanisms of Action

Based on the extensive literature on quinoline and azepane derivatives, this compound could potentially exhibit a range of pharmacological effects. These are hypothesized based on structure-activity relationships of similar compounds.

Antimicrobial Activity

Quinoline derivatives are well-known for their broad-spectrum antimicrobial properties.[1][6] The proposed mechanisms often involve the inhibition of essential bacterial processes.

-

Potential Mechanism: Inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. This is a common mechanism for quinolone antibiotics. The planar quinoline ring can intercalate into bacterial DNA, while substituents can interact with the enzyme pockets. The azepane group at the 6-position could potentially enhance binding affinity or alter the spectrum of activity.

Anticancer Activity

Numerous quinoline-based compounds have demonstrated potent anticancer activity through various mechanisms.[1][4][8]

-

Potential Mechanism 1: Kinase Inhibition: Many quinoline derivatives act as inhibitors of protein kinases, which are often dysregulated in cancer. For instance, they can target receptor tyrosine kinases (RTKs) like EGFR, VEGFR, or intracellular kinases like those in the MAPK/ERK or PI3K/Akt pathways. The azepane moiety could influence the selectivity and potency of kinase inhibition.

-

Potential Mechanism 2: Topoisomerase Inhibition: Similar to their antibacterial action, some quinolines can inhibit human topoisomerases, leading to DNA damage and apoptosis in cancer cells.

-

Potential Mechanism 3: STAT3 Inhibition: Some quinoline derivatives have been shown to inhibit the JAK/STAT signaling pathway, particularly STAT3, which is a key transcription factor involved in tumor cell proliferation, survival, and metastasis.[12]

Anti-inflammatory Activity

The anti-inflammatory properties of quinoline derivatives are also well-documented.[8]

-

Potential Mechanism: Inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), leading to a reduction in the production of prostaglandins and leukotrienes. Another potential pathway is the modulation of inflammatory signaling cascades like NF-κB.

Neurological and Psychiatric Applications

The azepane ring is found in several centrally acting drugs.[10] Its presence in this compound suggests potential activity in the central nervous system.

-

Potential Mechanism: Modulation of neurotransmitter receptors. Depending on its conformation and stereochemistry, the azepane-substituted quinoline could interact with various receptors, such as dopamine, serotonin, or histamine receptors. For example, some azepane derivatives are known histamine H3 receptor antagonists.[10]

Hypothetical Signaling Pathways

The following diagrams illustrate potential signaling pathways that could be modulated by this compound, based on the activities of related compounds.

Caption: Hypothetical inhibition of an RTK signaling pathway by this compound.

Caption: Potential inhibition of the JAK/STAT3 signaling pathway.

Suggested Experimental Protocols for Target Validation

To elucidate the precise mechanism of action of this compound, a systematic experimental approach is necessary. The following are suggested protocols for key experiments.

In Vitro Cytotoxicity and Antimicrobial Assays

-

Objective: To determine the cytotoxic and antimicrobial activity of the compound.

-

Methodology:

-

Cell Viability Assay (e.g., MTT, CellTiter-Glo): A panel of cancer cell lines and normal cell lines should be treated with increasing concentrations of the compound for 24, 48, and 72 hours. The IC50 values are then calculated.

-

Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound should be determined against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, using broth microdilution or agar dilution methods.

-

Kinase Inhibition Profiling

-

Objective: To identify potential kinase targets.

-

Methodology:

-

Broad Kinase Panel Screen: The compound should be screened against a large panel of recombinant kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 or 10 µM) to identify initial hits (kinases with >50% inhibition).

-

Dose-Response Assays: For the identified hits, IC50 values should be determined by testing the compound at multiple concentrations.

-

Western Blot Analysis

-

Objective: To investigate the effect of the compound on specific signaling pathways.

-

Methodology:

-

Treat relevant cell lines with the compound at its IC50 concentration for various time points.

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane and probe with primary antibodies against key signaling proteins and their phosphorylated forms (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3).

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

-

Illustrative Experimental Workflow

The following diagram outlines a logical workflow for investigating the mechanism of action of this compound.

Caption: A streamlined workflow for investigating the mechanism of action.

Conclusion

While specific data for this compound is currently lacking, the rich pharmacology of its quinoline and azepane components provides a strong foundation for hypothesizing its potential mechanisms of action. The compound warrants investigation for its potential antimicrobial, anticancer, and anti-inflammatory properties. The experimental approaches outlined in this guide provide a roadmap for elucidating its precise biological targets and cellular effects, which will be crucial for any future drug development efforts. Further research is essential to validate these hypotheses and to determine the therapeutic potential of this novel molecule.

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 3. ijpsr.com [ijpsr.com]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 5. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lifechemicals.com [lifechemicals.com]

- 12. Antimicrobial and antiproliferative activities of novel synthesized 6-(quinolin-2-ylthio) pyridine derivatives with molecular docking study as multi-targeted JAK2/STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of 6-Azepan-2-yl-quinoline Monoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of 6-Azepan-2-yl-quinoline monoacetate, a novel quinoline derivative with potential therapeutic applications. Due to the limited availability of public data on this specific monoacetate salt (CAS Number: 1209280-52-3), this document focuses on the requisite experimental protocols for its full physicochemical characterization. The methodologies outlined herein are fundamental for drug discovery and development, influencing formulation, pharmacokinetics, and pharmacodynamics.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount. The following table summarizes the key parameters for this compound that require experimental determination.

| Property | Description | Importance in Drug Development |

| Chemical Structure | The spatial arrangement of atoms and chemical bonds within the molecule. | Dictates the molecule's interaction with biological targets and its overall chemical reactivity. |

| Molecular Formula | A representation of the number and type of atoms in a molecule. For the free base: C15H18N2.[1] | Used to calculate the molecular weight and is fundamental for all stoichiometric calculations. |

| Molecular Weight | The mass of one mole of the substance. For the free base: 226.32 g/mol .[1] For the monoacetate salt: 286.36 g/mol . | Essential for preparing solutions of known concentrations and for dose calculations. |

| Melting Point (°C) | The temperature at which a solid substance transitions into a liquid state. | An indicator of purity and thermal stability. A sharp melting point range is characteristic of a pure crystalline compound.[2][3] |

| Solubility (mg/mL) | The maximum concentration of a substance that can dissolve in a solvent at a given temperature. | Crucial for formulation development, bioavailability, and understanding dissolution characteristics in physiological fluids.[4] |

| pKa | The acid dissociation constant, which indicates the strength of an acid or base. | Determines the ionization state of the molecule at different physiological pH values, affecting absorption and distribution.[5] |

| LogP (Octanol-Water Partition Coefficient) | A measure of the lipophilicity of a compound, indicating its distribution between an oily and an aqueous phase. | Predicts the ability of a drug to cross cell membranes and its potential for metabolism and toxicity.[6] |

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible physicochemical data.

Melting Point Determination

The melting point provides a quick assessment of a compound's purity and identity.

Methodology: Capillary Method [2][3][7]

-

Sample Preparation: The this compound sample should be thoroughly dried and finely powdered.

-

Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is ramped up at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.

A workflow for this process is illustrated below.

Aqueous Solubility Determination

The "shake-flask" method is the gold standard for determining equilibrium solubility.[8]

Methodology: Shake-Flask Method [4][8]

-

Preparation of Media: Prepare aqueous buffers at various physiological pH values (e.g., 1.2, 4.5, and 6.8).

-

Sample Addition: Add an excess amount of this compound to a known volume of each buffer in a sealed flask.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, withdraw an aliquot of the supernatant, filter or centrifuge to remove undissolved solids, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

The following diagram illustrates the experimental workflow for solubility determination.

pKa Determination

Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.[9]

Methodology: Potentiometric Titration [9]

-

Sample Preparation: Dissolve a precise amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

Titration: Titrate the sample solution with a standardized solution of a strong acid or base.

-

pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter as the titrant is added.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

LogP Determination

The shake-flask method is a direct and reliable way to measure the octanol-water partition coefficient.

Methodology: Shake-Flask Method [6]

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of this compound in one of the phases. Add a known volume of the other phase and shake the mixture vigorously to allow for partitioning.

-

Phase Separation: Allow the two phases to separate completely, typically by centrifugation.

-

Concentration Measurement: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Potential Signaling Pathway Involvement

Quinoline derivatives are known to interact with a variety of biological targets. While the specific pathways for this compound are yet to be elucidated, related compounds have shown activity in pathways relevant to cancer and infectious diseases. A hypothetical signaling pathway that could be investigated is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

The diagram below illustrates a simplified representation of this pathway, which could be a starting point for investigating the mechanism of action of this compound.

Conclusion

The physicochemical characterization of this compound is a critical step in its development as a potential therapeutic agent. This technical guide provides the foundational experimental protocols necessary to obtain high-quality, reliable data for its melting point, solubility, pKa, and LogP. Adherence to these standardized methods will ensure a comprehensive understanding of the molecule's properties, facilitating its progression through the drug development pipeline. Further research into its biological activity and mechanism of action, potentially involving pathways such as PI3K/Akt/mTOR, is warranted.

References

- 1. 6-AZEPAN-2-YL-QUINOLINE [m.chemicalbook.com]

- 2. nano-lab.com.tr [nano-lab.com.tr]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. What is pKa and how is it used in drug development? [pion-inc.com]

- 6. acdlabs.com [acdlabs.com]

- 7. westlab.com [westlab.com]

- 8. who.int [who.int]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Target Identification of 6-Azepan-2-yl-quinoline Monoacetate: A Technical Guide for Drug Development Professionals

Disclaimer: As of November 2025, publicly available data specifically identifying the biological target(s) of 6-Azepan-2-yl-quinoline monoacetate is limited. This guide, therefore, provides a comprehensive framework for the target identification of novel quinoline derivatives, leveraging the known biological activities and mechanisms of the broader quinoline class of compounds. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2][3] These compounds have been successfully developed into drugs for a variety of conditions, including cancer, malaria, infections, and inflammatory diseases.[4] The diverse biological effects of quinoline-based compounds stem from their ability to interact with a wide range of molecular targets, such as kinases, proteasomes, tubulin, and DNA repair enzymes.[4] Furthermore, some quinoline derivatives have been shown to target aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2). The azepane moiety is also a recognized pharmacophore present in several FDA-approved drugs, contributing to a variety of biological activities.[5][6]

The novel compound, this compound, combines the quinoline scaffold with an azepane ring, suggesting a potential for unique pharmacological properties. The identification of its specific molecular target(s) is a critical step in its development as a potential therapeutic agent. This technical guide outlines a systematic approach to the target deconvolution of this compound, encompassing both computational and experimental strategies.

Putative Target Classes for Quinoline Derivatives

Based on the extensive research on quinoline-based compounds, several protein families are considered high-priority putative targets.

Table 1: Potential Molecular Targets for Quinoline Derivatives

| Target Class | Specific Examples | Rationale |

| Protein Kinases | Tyrosine Kinases (e.g., EGFR, VEGFR), Serine/Threonine Kinases (e.g., Akt, MAPK) | Many quinoline derivatives are known to be potent kinase inhibitors, a key target class in oncology.[4] |

| DNA Modifying Enzymes | Topoisomerases, DNA Polymerases | The planar quinoline ring can intercalate into DNA or inhibit enzymes involved in DNA replication and repair. |

| Cytoskeletal Proteins | Tubulin | Some quinoline compounds have been shown to inhibit tubulin polymerization, a mechanism relevant to cancer chemotherapy.[4] |

| G-Protein Coupled Receptors (GPCRs) | Serotonin Receptors (e.g., 5-HT2C) | Certain tricyclic quinoline derivatives have been patented as 5-HT2C receptor modulators. |

| Metabolic Enzymes | Aldehyde Dehydrogenase 1 (ALDH1), Quinone Reductase 2 (QR2) | A proteomics-based study identified these as targets for some quinoline drugs.[7] |

| Parasite-Specific Enzymes | Heme Polymerase, N-myristoyltransferase | Quinoline antimalarials are known to interfere with heme metabolism in Plasmodium falciparum. |

Experimental Protocols for Target Identification

A multi-pronged approach combining affinity-based, expression-based, and computational methods is recommended for the robust identification of the molecular target(s) of this compound.

Affinity-Based Approaches

These methods rely on the physical interaction between the compound and its protein target.

a) Affinity Chromatography:

-

Principle: The compound of interest is immobilized on a solid support to create an affinity matrix. A cell lysate is passed over this matrix, and proteins that bind to the compound are captured and subsequently identified by mass spectrometry.

-

Protocol Outline:

-

Synthesis of an affinity probe: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

-

Immobilization: Covalently attach the affinity probe to the solid support.

-

Lysate preparation: Prepare a protein lysate from a relevant cell line or tissue.

-

Affinity capture: Incubate the lysate with the affinity matrix.

-

Washing: Wash the matrix extensively to remove non-specific binders.

-

Elution: Elute the bound proteins using a competitor compound (e.g., free this compound) or by changing the buffer conditions (e.g., pH, salt concentration).

-

Protein identification: Identify the eluted proteins by SDS-PAGE followed by in-gel digestion and LC-MS/MS analysis.

-

b) Drug Affinity Responsive Target Stability (DARTS):

-

Principle: The binding of a small molecule to its target protein can increase the protein's stability and resistance to proteolysis.

-

Protocol Outline:

-

Lysate preparation: Prepare a protein lysate.

-

Compound incubation: Incubate aliquots of the lysate with varying concentrations of this compound.

-

Protease digestion: Treat the samples with a protease (e.g., thermolysin, pronase).

-

Analysis: Analyze the protein digestion patterns by SDS-PAGE or Western blotting for a candidate target. A protein that shows increased resistance to digestion in the presence of the compound is a potential target.

-

Expression-Based Approaches

These methods identify targets by observing changes in gene or protein expression in response to compound treatment.

a) Transcriptional Profiling (RNA-Seq):

-

Principle: Measures changes in the transcriptome of cells upon treatment with the compound, providing insights into the affected signaling pathways.

-

Protocol Outline:

-

Cell treatment: Treat a relevant cell line with this compound at various concentrations and time points.

-

RNA extraction: Isolate total RNA from the treated and control cells.

-

Library preparation and sequencing: Prepare RNA-Seq libraries and perform high-throughput sequencing.

-

Data analysis: Analyze the sequencing data to identify differentially expressed genes and perform pathway analysis to infer potential targets and mechanisms of action.

-

b) Proteomic Profiling (e.g., SILAC, iTRAQ):

-

Principle: Quantitatively compares the proteomes of treated and untreated cells to identify changes in protein abundance or post-translational modifications.

-

Protocol Outline:

-

Cell labeling (for SILAC): Grow cells in media containing "heavy" or "light" stable isotopes of essential amino acids.

-

Cell treatment: Treat one population of cells with this compound.

-

Lysate preparation and mixing: Prepare lysates from treated and control cells and mix them in a 1:1 ratio.

-

Protein digestion and fractionation: Digest the protein mixture and fractionate the peptides.

-

LC-MS/MS analysis: Analyze the peptide fractions by mass spectrometry to identify and quantify proteins.

-

Visualizing Workflows and Pathways

The following diagrams illustrate the general workflows for target identification and a hypothetical signaling pathway that could be modulated by a quinoline derivative.

Data Presentation and Interpretation

All quantitative data from the aforementioned experiments should be summarized in structured tables for clear comparison. For instance, a table summarizing the binding affinities (e.g., Kd, IC50) of the compound to a panel of putative targets, or a table listing the top differentially expressed genes from an RNA-Seq experiment.

Table 2: Example Data Summary for Binding Assays

| Target | Assay Type | Binding Affinity (Kd) | Functional Activity (IC50) |

| Kinase A | SPR | 150 nM | 200 nM |

| Kinase B | ITC | 1.2 µM | > 10 µM |

| GPCR C | Radioligand Binding | 85 nM | 110 nM (EC50) |

Conclusion

The target identification of a novel compound such as this compound is a complex but essential process in drug discovery and development. A systematic and multi-faceted approach, combining affinity-based, expression-based, and computational methods, is crucial for the unambiguous identification and validation of its molecular target(s). The general framework provided in this guide serves as a roadmap for researchers to elucidate the mechanism of action of this and other novel quinoline derivatives, ultimately paving the way for their potential clinical application.

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamscience.com [benthamscience.com]

- 4. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmaceutical-significance-of-azepane-based-motifs-for-drug-discovery-a-critical-review - Ask this paper | Bohrium [bohrium.com]

- 7. Discovery of novel targets of quinoline drugs in the human purine binding proteome - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 6-Azepan-2-yl-quinoline monoacetate: An In-depth Technical Guide

To the attention of: Researchers, scientists, and drug development professionals.

Subject: Comprehensive review of the biological activity, experimental protocols, and associated signaling pathways for 6-Azepan-2-yl-quinoline monoacetate.

This technical guide serves to provide a thorough analysis of the biological activity of the specific chemical entity, this compound. Following an extensive search of scientific literature, patent databases, and other publicly available resources, it has been determined that there is no specific information available on the biological activity of this compound.

The search encompassed broad queries for the core structure, "6-Azepan-2-yl-quinoline," and its derivatives, yet failed to yield any published data regarding its synthesis, pharmacological properties, mechanism of action, or involvement in any signaling pathways.

While the quinoline moiety itself is a well-established pharmacophore present in a wide array of biologically active compounds with diverse therapeutic applications, the specific substitution of an azepan-2-yl group at the 6-position of the quinoline ring does not appear in the reviewed literature.

Therefore, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, for this compound at this time. This compound may be a novel chemical entity that has not yet been synthesized or characterized, or any research pertaining to it may not be in the public domain.

For researchers interested in the potential biological activities of novel quinoline derivatives, we recommend consulting the extensive body of literature on the structure-activity relationships of various substituted quinolines to inform the design and investigation of new compounds.

In Vitro Evaluation of Quinolines: A Technical Overview of Methodologies and Biological Activities

Disclaimer: Extensive searches of publicly available scientific literature did not yield specific in vitro studies for 6-Azepan-2-yl-quinoline monoacetate . The following guide provides a comprehensive overview of the in vitro studies conducted on the broader class of quinoline derivatives, offering insights into their diverse biological activities and the experimental approaches used for their evaluation. This information is intended to serve as a valuable resource for researchers and drug development professionals interested in the quinoline scaffold.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a wide spectrum of pharmacological activities.[1][2] The versatility of the quinoline scaffold has made it a privileged structure in medicinal chemistry, leading to the development of numerous therapeutic agents.[1][2] In vitro studies are fundamental in elucidating the mechanism of action, potency, and selectivity of these compounds, providing the foundational data for further drug development. This guide summarizes key in vitro findings for various quinoline derivatives, details common experimental protocols, and visualizes relevant biological pathways and workflows.

Quantitative Data Summary

The in vitro bioactivity of quinoline derivatives has been quantified against a range of biological targets. The following tables summarize key inhibitory concentrations (IC50) and other relevant metrics reported in the literature.

Table 1: Quinoline Derivatives as Enzyme Inhibitors

| Compound Class | Target Enzyme | IC50 Value | Reference |

| Quinoline-Thiazole Derivatives | DNA Gyrase | 3.91 - 7.81 µg/mL | [3] |

| Quinoline-Thiazole Derivatives | Lanosterol 14α-demethylase (LDM) | - | [3][4] |

| 4-Anilinoquinoline Derivatives | Aurora Kinase A (AURKA) | 0.93 µM | [1] |

| 4-Anilinoquinoline Derivatives | Aurora Kinase B (AURKB) | 0.09 µM | [1] |

| 3,4-Diarylquinolinone Scaffold | p38α MAPK | 1.8 µM | [1] |

| Quinoline Amide Derivatives | VEGFR-2 Kinase | 3.8 nM | [5] |

| Quinoline Derivatives | Acetylcholinesterase (AChE) | Inhibition of 94.6% (at unspecified concentration) | [6] |

| Quinoline Derivatives | Beta-site APP cleaving enzyme-1 (BACE1) | >40% inhibition (at unspecified concentration) | [6] |

| Quinoline Derivatives | Glycogen synthase kinase 3-beta (GSK3β) | >40% inhibition (at unspecified concentration) | [6] |

Table 2: Cytotoxicity of Quinoline Derivatives

| Compound Class | Cell Line | Cytotoxicity Metric | Value | Reference |

| Quinoline Derivatives | Human Glioblastoma | Non-cytotoxic at | 3.9 and 7.8 µg/mL | [6] |

| Quinoline Derivatives | Murine Fibroblasts | Non-cytotoxic at | Not specified | [6] |

| Other Quinoline Derivatives | Not specified | Non-cytotoxic at concentrations | < 62.5 µg/mL | [6] |

| Quinoline Amide Derivatives | Human Umbilical Vein Endothelial Cells (HUVEC) | IC50 | 5.5 nM | [5] |

| Quinoline-Thiazole Derivatives | NIH/3T3 | Not specified | - | [3] |

| Quinoline Derivatives | HepG-2 | IC50 | 261 nM | [1] |

Key Experimental Protocols

The following sections detail the methodologies for key in vitro experiments commonly used to assess the biological activity of quinoline derivatives.

Enzyme Inhibition Assays

-

Acetylcholinesterase (AChE) Inhibition Assay: The inhibitory activity of quinoline derivatives against AChE is often evaluated using a spectrophotometric method. The assay measures the hydrolysis of acetylthiocholine iodide (ATCI) by the enzyme, where the resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product. The rate of color formation is monitored, and the percentage of inhibition by the test compound is calculated.

-

DNA Gyrase Inhibition Assay: The effect of quinoline derivatives on bacterial DNA gyrase is typically assessed through a supercoiling inhibition assay. In this assay, relaxed plasmid DNA is incubated with DNA gyrase in the presence and absence of the test compounds. The different forms of DNA (supercoiled, relaxed, and linear) are then separated by agarose gel electrophoresis. A compound's ability to inhibit the supercoiling activity of the enzyme is observed as a decrease in the supercoiled DNA band.[3][4]

-

Kinase Inhibition Assays (e.g., VEGFR-2, Aurora Kinase): The inhibitory potential of quinoline derivatives against protein kinases is commonly determined using in vitro kinase assays. These assays often involve incubating the kinase, a substrate (e.g., a peptide or protein), and ATP with the test compound. The amount of phosphorylated substrate is then quantified, typically through methods like ELISA, fluorescence polarization, or radiometric assays. The IC50 value is determined by measuring the concentration of the compound required to inhibit 50% of the kinase activity.[1][5]

Cell-Based Assays

-

Cell Viability/Cytotoxicity Assay (MTT Assay): The cytotoxicity of quinoline derivatives against various cell lines is frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry. A decrease in the amount of formazan produced indicates reduced cell viability.[6]

-

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC): The antimicrobial activity of quinoline derivatives is determined by measuring the Minimum Inhibitory Concentration (MIC). This is typically done using a broth microdilution method. A serial dilution of the compound is prepared in a liquid growth medium in a 96-well plate, and a standardized number of bacteria or fungi are added to each well. After incubation, the lowest concentration of the compound that visibly inhibits microbial growth is recorded as the MIC.[3]

Visualizations

The following diagrams illustrate common experimental workflows and a simplified signaling pathway relevant to the in vitro studies of quinoline derivatives.

Caption: General workflow for in vitro bioactivity screening of quinoline derivatives.

Caption: Simplified signaling pathway of VEGFR-2 inhibition by a quinoline derivative.

Conclusion

While specific in vitro data for this compound is not publicly available, the broader family of quinoline derivatives demonstrates significant and diverse biological activities. The in vitro methodologies outlined in this guide are crucial for characterizing the therapeutic potential of novel quinoline compounds. The provided data and visualizations serve as a foundational resource for researchers engaged in the discovery and development of new quinoline-based therapeutic agents for a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1][3][6] Further research into novel derivatives, such as this compound, could uncover new therapeutic opportunities.

References

- 1. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quinoline Core: A Comprehensive Technical Guide to its Discovery, Synthesis, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, stands as a cornerstone in the realm of medicinal chemistry and drug discovery. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its versatile structure has since been identified in numerous natural products and has served as a privileged scaffold for the synthesis of a vast array of biologically active compounds.[1] This guide provides an in-depth technical overview of the discovery, synthesis, and therapeutic applications of quinoline derivatives, with a focus on providing practical information for researchers in the field.

Discovery and Historical Significance

The journey of quinoline began with its extraction from coal tar in the 19th century.[1] Initial structural elucidation was a significant milestone, revealing the fused aromatic ring system that imparts its unique chemical properties. This discovery paved the way for the development of the first synthetic methods, many of which are still in use today and bear the names of their discoverers. The recognition of the quinoline core in the antimalarial alkaloid quinine, isolated from cinchona bark, spurred immense interest in its medicinal potential and catalyzed the development of synthetic quinoline-based drugs that have had a profound impact on global health.

Classical Synthetic Methodologies

The construction of the quinoline ring system can be achieved through several classical named reactions. These methods, developed in the late 19th and early 20th centuries, remain fundamental in organic synthesis and provide access to a wide range of substituted quinolines.

Skraup Synthesis

The Skraup synthesis is a robust method for the synthesis of quinolines involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (commonly nitrobenzene).[2][3] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to yield the quinoline ring.[2]

Experimental Protocol: Skraup Synthesis of Quinoline

-

Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate (optional, to moderate the reaction).

-

Procedure:

-

In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol in a round-bottom flask equipped with a reflux condenser.

-

Add nitrobenzene as the oxidizing agent. The addition of ferrous sulfate is recommended to control the exothermic nature of the reaction.

-

Heat the mixture carefully. The reaction is often vigorous and requires careful temperature control.

-

After the initial vigorous reaction subsides, continue heating to complete the reaction.

-

Cool the reaction mixture and pour it into a large volume of water.

-

Neutralize the excess acid with a base (e.g., sodium hydroxide) until the solution is alkaline.

-

Isolate the crude quinoline by steam distillation or solvent extraction.

-

Purify the product by distillation or chromatography.

-

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for preparing substituted quinolines by reacting an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst. This reaction can be considered a modification of the Skraup synthesis where the α,β-unsaturated carbonyl compound is used directly instead of being generated in situ from glycerol.

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

-

Materials: Aniline, crotonaldehyde (or paraldehyde which generates crotonaldehyde in situ), hydrochloric acid or another strong acid.

-

Procedure:

-

In a suitable reaction vessel, mix aniline with a strong acid (e.g., hydrochloric acid).

-

Slowly add the α,β-unsaturated aldehyde (e.g., crotonaldehyde) to the mixture while maintaining a controlled temperature.

-

Heat the reaction mixture under reflux for several hours.

-

After cooling, neutralize the reaction mixture with a base.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and dry it over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure and purify the resulting 2-methylquinoline by distillation.

-

Combes Quinoline Synthesis

The Combes synthesis involves the condensation of an aniline with a β-diketone in the presence of an acid catalyst to form a 2,4-disubstituted quinoline.[1][2] The reaction proceeds through the formation of an enaminone intermediate, followed by acid-catalyzed cyclization and dehydration.[1]

Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline

-

Materials: Aniline, acetylacetone (a β-diketone), concentrated sulfuric acid or polyphosphoric acid.

-

Procedure:

-

Mix aniline and acetylacetone in a reaction flask.

-

Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid) to the mixture with cooling.

-

Heat the reaction mixture at a specified temperature for a defined period to effect cyclization.

-

Cool the mixture and pour it onto crushed ice.

-

Neutralize the solution with a base to precipitate the crude product.

-

Collect the solid by filtration, wash it with water, and dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,4-dimethylquinoline.

-

Friedländer Synthesis

The Friedländer synthesis is a straightforward method for producing substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group, in the presence of an acid or base catalyst.[4]

Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline

-

Materials: 2-Aminobenzophenone, acetophenone, potassium hydroxide (or another base), ethanol.

-

Procedure:

-

Dissolve 2-aminobenzophenone and acetophenone in ethanol in a round-bottom flask.

-

Add a catalytic amount of a base, such as potassium hydroxide.

-

Heat the mixture under reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude 2-phenylquinoline from a suitable solvent to obtain the purified product.

-

Modern and Greener Synthetic Approaches

While classical methods are foundational, modern organic synthesis has driven the development of more efficient, versatile, and environmentally friendly approaches to quinoline synthesis. These methods often employ novel catalysts, alternative energy sources, and greener solvents.

Table 1: Comparison of Classical and Modern/Greener Synthesis Methods for Quinolines

| Method | Reactants | Conditions | Advantages | Disadvantages | Yield Range |

| Skraup | Aniline, Glycerol, Oxidizing Agent, H₂SO₄ | High Temperature | Readily available starting materials | Harsh conditions, often violent reaction, low yields for some substrates | 20-40%[5] |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid Catalyst, Heat | Versatile for substituted quinolines | Polymerization of carbonyl compound can be a side reaction | 42-89% |

| Combes | Aniline, β-Diketone | Acid Catalyst, Heat | Good for 2,4-disubstituted quinolines | Limited to β-diketone availability | Moderate to good |

| Friedländer | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acid or Base Catalyst, Heat | High yields, regioselective | Availability of 2-aminoaryl carbonyls can be a limitation | Up to 97% (in water)[6] |

| Microwave-Assisted | Various (e.g., Skraup, Friedländer reactants) | Microwave Irradiation | Rapid reaction times, often higher yields | Requires specialized equipment | 88-96%[7] |

| Catalyst-Free (in Water) | 2-Aminobenzaldehyde, Ketones | Water, 70°C | Environmentally benign, simple procedure | Limited to specific substrates | Up to 97%[6] |

| Nanocatalyzed | Various | Nanoparticle catalysts (e.g., Fe₃O₄, SiO₂) | High efficiency, catalyst reusability, mild conditions | Catalyst synthesis and cost can be a factor | 68-98%[8] |

Therapeutic Applications and Mechanisms of Action

Quinoline derivatives exhibit a remarkable range of biological activities, leading to their widespread use as therapeutic agents.

Antimalarial Agents

The quinoline core is central to many antimalarial drugs. Chloroquine and mefloquine are prominent examples. Their primary mechanism of action involves interfering with the detoxification of heme in the malaria parasite's food vacuole. The parasite digests hemoglobin, releasing toxic free heme. Quinolines are thought to inhibit the polymerization of heme into non-toxic hemozoin, leading to a buildup of toxic heme and parasite death.

Table 2: In Vitro Activity of Selected Antimalarial Quinoline Derivatives against Plasmodium falciparum

| Compound | Strain | IC₅₀ (nM) | Reference |

| Chloroquine | 3D7 (sensitive) | < 15 | [8] |

| Chloroquine | FCR3 (resistant) | > 100 | [8] |

| Chloroquine | - | 109.8 | [8] |

| Mefloquine | - | 18.4 | [8] |

Antibacterial Agents

Fluoroquinolones, a major class of synthetic antibacterial agents, are characterized by a quinolone core with a fluorine atom at position 6. They exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination.

Table 3: Minimum Inhibitory Concentrations (MIC) of Fluoroquinolones against Escherichia coli

| Compound | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Ciprofloxacin | 0.03 | 0.125 | [9] |

| Norfloxacin | 0.125 | 0.5 | [9] |

| Ofloxacin | 0.06 | 0.25 | [9] |

| Pefloxacin | 0.125 | 0.5 | [9] |

Anticancer Agents

A growing number of quinoline derivatives have been developed as potent anticancer agents. They target various signaling pathways that are often dysregulated in cancer cells, leading to uncontrolled proliferation, survival, and angiogenesis.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-Akt pathways, promoting cell proliferation and survival. Several quinoline-based inhibitors, such as gefitinib, target the ATP-binding site of the EGFR kinase domain, blocking its activity.

Vascular Endothelial Growth Factor Receptor (VEGFR) is another key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Lenvatinib is a quinoline-based multi-kinase inhibitor that targets VEGFR, among other kinases.

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Omipalisib is a quinoline derivative that acts as a dual inhibitor of PI3K and mTOR.

Table 4: Anticancer Activity of Selected Quinoline Derivatives

| Compound | Target(s) | Cancer Cell Line | IC₅₀ | Reference |

| Gefitinib | EGFR | Various | nM range | - |

| Lenvatinib | VEGFR, FGFR, etc. | Various | nM range | - |

| Omipalisib | PI3K, mTOR | Various | nM range | - |

| Experimental Derivatives | ||||

| 4-anilinoquinoline-3-carbonitrile | EGFR | - | 7.5 nM | - |

| Quinoline-chalcone hybrid | PI3K/Akt/mTOR | A549 (Lung) | 1.91 µM | - |

| Quinoline-chalcone hybrid | PI3K/Akt/mTOR | K-562 (Leukemia) | 5.29 µM | - |

Conclusion

The quinoline scaffold has proven to be an exceptionally fruitful source of therapeutic agents, with a rich history and a vibrant future. From its initial discovery in coal tar to its central role in modern drug design, the journey of quinoline highlights the power of heterocyclic chemistry in addressing significant medical needs. The classical synthetic methods, while still relevant, are continually being refined and supplemented by modern, greener alternatives that offer improved efficiency and sustainability. The diverse biological activities of quinoline derivatives, particularly in the areas of infectious diseases and oncology, underscore the enduring importance of this remarkable heterocyclic system. As our understanding of disease pathways deepens, the rational design and synthesis of novel quinoline-based molecules will undoubtedly continue to yield innovative and life-saving therapies.

References

- 1. iipseries.org [iipseries.org]

- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 3. Skraup reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Therapeutic Applications of Quinoline Compounds

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene and a pyridine ring, is a cornerstone in medicinal chemistry. Its derivatives exhibit a vast range of biological activities, leading to the development of numerous FDA-approved drugs. This technical guide provides a detailed overview of the primary therapeutic applications of quinoline compounds, focusing on their anticancer, antimalarial, antibacterial, and antiviral properties. The content herein is tailored for professionals in drug discovery and development, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Anticancer Applications

Quinoline derivatives represent a significant class of anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.[1] Their versatility allows for the design of molecules that can target specific oncogenic pathways with high potency.

Mechanism of Action

The anticancer effects of quinoline compounds are multifaceted and include:

-

Tyrosine Kinase Inhibition: Many quinoline-based drugs are potent inhibitors of receptor tyrosine kinases (RTKs) that are often dysregulated in cancer.[2] Key targets include c-Met, Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[3] By blocking the ATP-binding site of these kinases, quinoline inhibitors prevent their activation and downstream signaling through pathways like RAS/RAF/MEK and PI3K/AKT/mTOR, which are crucial for cell proliferation, survival, angiogenesis, and metastasis.[2][3] FDA-approved drugs like Cabozantinib and Lenvatinib function through this mechanism.[3]

-

Tubulin Polymerization Inhibition: Certain quinoline derivatives interfere with microtubule dynamics, a critical process for cell division. They bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[4] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

-

DNA Damage and Topoisomerase Inhibition: Some quinoline analogues can intercalate into DNA or inhibit topoisomerase enzymes, which are essential for DNA replication and repair.[1] This leads to the fragmentation of the bacterial chromosome and cell death.[6][7]

Quantitative Data: In Vitro Antiproliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibitory (GI50) values for representative quinoline derivatives against various cancer cell lines.

| Compound Class | Derivative Example | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| Quinoline-Chalcone | Compound 12e | MGC-803 (Gastric) | MTT | 1.38 | [8] |

| Quinoline-Chalcone | Compound 12e | HCT-116 (Colon) | MTT | 5.34 | [8] |

| Quinoline-Chalcone | Compound 12e | MCF-7 (Breast) | MTT | 5.21 | [8] |

| 4-Substituted Quinoline | Compound 4c | HOP-92 (Lung) | SRB | 2.37 | [4] |

| 4-Substituted Quinoline | Compound 4c | SNB-75 (CNS) | SRB | 2.38 | [4] |

| 4-Substituted Quinoline | Compound 4c | RXF 393 (Renal) | SRB | 2.21 | [4] |

| 7-chloro-4-quinolinylhydrazone | - | SF-295 (CNS) | MTT | 0.314 (µg/cm³) | [9] |

| 7-chloro-4-quinolinylhydrazone | - | HCT-8 (Colon) | MTT | 0.314 (µg/cm³) | [9] |

| Quinoline Derivative | Compound 91b1 | KYSE450 (Esophageal) | MTS | 1.83 (µg/mL) | [10] |

| Quinoline Derivative | Compound 91b1 | AGS (Gastric) | MTS | 4.28 (µg/mL) | [10] |

Signaling Pathway Visualization: c-Met Inhibition

The diagram below illustrates the inhibition of the c-Met signaling pathway by a quinoline-based tyrosine kinase inhibitor. Binding of Hepatocyte Growth Factor (HGF) to its receptor c-Met triggers dimerization and autophosphorylation, activating downstream cascades like PI3K/AKT and RAS/MEK/ERK that promote cell survival, proliferation, and migration. Quinoline inhibitors block this activation.[7][11][12]

Caption: Inhibition of the HGF/c-Met signaling cascade by a quinoline tyrosine kinase inhibitor.

Experimental Protocol: In Vitro Anticancer MTT Assay

This protocol describes a colorimetric assay to determine the cytotoxic effect of quinoline compounds on a cancer cell line (e.g., MCF-7).[13][14][15] The assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.[15]

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Quinoline compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well flat-bottom plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline compound in culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank control).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, carefully add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL).[16] Incubate for another 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

-

Solubilization: Aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15] Mix gently by pipetting or placing the plate on a shaker for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15] A reference wavelength of >650 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimalarial Applications

Quinolines are historically one of the most important classes of antimalarial drugs, with quinine being the first effective treatment for malaria.[17] Synthetic derivatives like chloroquine and mefloquine have been critical in global malaria control efforts.

Mechanism of Action

The primary mechanism of action for many quinoline antimalarials, such as chloroquine, targets the parasite's hemoglobin digestion process within its acidic food vacuole.[18]

-

Accumulation: As weak bases, quinoline drugs are uncharged at physiological pH, allowing them to diffuse across membranes into the acidic food vacuole of the Plasmodium parasite.[19] Inside, they become protonated and trapped, reaching high concentrations.[3]

-

Heme Detoxification Inhibition: During hemoglobin digestion, the parasite releases large amounts of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[18]

-

Complex Formation: The accumulated quinoline drug binds to free heme, forming a complex that prevents its polymerization into hemozoin.[19]

-

Toxicity and Lysis: The buildup of the toxic heme-drug complex and free heme leads to oxidative stress, membrane damage, and ultimately lysis and death of the parasite.[18][20]

Quantitative Data: In Vitro Antimalarial Activity

The following table presents the EC50/IC50 values for various quinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

| Compound Class | Derivative Example | P. falciparum Strain | EC50 / IC50 (nM) | Reference |

| Isocryptolepine Analogue | 8-bromo-2-chloroisocryptolepine | 3D7 (CQS) | 57 | [17] |

| Isocryptolepine Analogue | 8-bromo-2-chloroisocryptolepine | W2mef (CQR) | 85 | [17] |

| Quinoline-thiourea | 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | CQR Strain | 1200 | [21] |

| Hybrid Quinoline | 30 (Atorvastatin-CQ hybrid) | W2 (CQR) | 400 | [17] |

| Quinoline-pyrimidine | 32 | D10 (CQS) | 70 | [17] |

| Quinoline-pyrimidine | 32 | Dd2 (CQR) | 157 | [17] |

| Quinoline-8-acrylate | - | 3D7 (CQS) | 14 - 5870 (µg/mL) | [21] |

Experimental Workflow: SYBR Green I-based Assay

This diagram outlines the workflow for the SYBR Green I-based fluorescence assay, a common method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.[5][22]

Caption: Workflow for the SYBR Green I in vitro antimalarial drug susceptibility assay.

Experimental Protocol: SYBR Green I-based In Vitro Antimalarial Assay

This protocol details a fluorescence-based method to measure the inhibition of P. falciparum growth by quinoline compounds.[5][22][23][24] The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the number of parasites.

Materials:

-

P. falciparum culture (synchronized to ring stage)

-

Human O+ red blood cells (RBCs)

-

Complete culture medium (e.g., RPMI-1640 with Albumax II, hypoxanthine)

-

Quinoline compound stock solutions

-

96-well black microplates

-

Lysis buffer with SYBR Green I dye

-

Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

Procedure:

-

Compound Plating: Prepare 2-fold serial dilutions of the quinoline compounds in a separate 96-well plate. Transfer 25 µL of each dilution to the black assay plate. Include positive (e.g., Chloroquine) and negative (no drug) controls.

-

Parasite Culture Preparation: Prepare a parasite suspension of synchronized ring-stage parasites at 0.5% parasitemia and 1.5% hematocrit in complete medium.[23]

-

Incubation: Add 175 µL of the parasite suspension to each well of the assay plate.[23] Incubate for 72 hours under standard malaria culture conditions (37°C, 5% CO2, 5% O2).

-

Cell Lysis: After incubation, seal the plate and freeze it at -20°C or -80°C for at least 2 hours to lyse the RBCs. The plates can be stored frozen.

-

Staining: Thaw the frozen plate. Prepare the SYBR Green I lysis buffer. Add 100 µL of this buffer to each well. Mix gently and incubate the plate in the dark at room temperature for 1 to 24 hours.[22]

-

Fluorescence Reading: Measure the fluorescence using a plate reader with excitation and emission wavelengths set to ~485 nm and ~530 nm, respectively.

-

Data Analysis: Subtract the background fluorescence from uninfected RBCs. Normalize the data to the drug-free control wells and plot the percentage of inhibition against the log of the drug concentration to determine the IC50 value.

Antibacterial Applications (Fluoroquinolones)

Quinolones, particularly the fluorinated subclass (fluoroquinolones), are broad-spectrum synthetic antibiotics that are crucial in treating a wide range of bacterial infections.[21]

Mechanism of Action

Fluoroquinolones are bactericidal agents that inhibit bacterial DNA synthesis.[25] They target two essential type II topoisomerase enzymes:

-

DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, which is necessary to relieve torsional stress during DNA replication and transcription.[26] In most Gram-negative bacteria, DNA gyrase is the primary target.[27]

-

Topoisomerase IV: This enzyme is responsible for decatenating (separating) interlinked daughter chromosomes after replication. In most Gram-positive bacteria, topoisomerase IV is the primary target.[27][28]

Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme on the DNA.[25][27] This leads to the formation of double-strand DNA breaks, which halts replication and transcription, ultimately causing bacterial cell death.[25]

Quantitative Data: In Vitro Antibacterial Activity

The following table shows the Minimum Inhibitory Concentration (MIC) values for common fluoroquinolones against various bacterial strains. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

| Fluoroquinolone | Bacterial Strain | MIC (µg/mL) |

| Ciprofloxacin | Escherichia coli | 0.008 - 0.25 |

| Ciprofloxacin | Pseudomonas aeruginosa | 0.12 - 1.0 |

| Ciprofloxacin | Staphylococcus aureus | 0.12 - 2.0 |

| Levofloxacin | Streptococcus pneumoniae | 0.5 - 2.0 |

| Levofloxacin | Escherichia coli | 0.015 - 0.5 |

| Levofloxacin | Haemophilus influenzae | 0.015 - 0.06 |

| Moxifloxacin | Streptococcus pneumoniae | 0.12 - 0.25 |

| Moxifloxacin | Staphylococcus aureus | 0.03 - 0.5 |

(Note: MIC ranges are approximate and can vary significantly based on resistance patterns.)

Mechanism Visualization: DNA Gyrase Inhibition

The diagram below illustrates how fluoroquinolones inhibit bacterial DNA gyrase, preventing the negative supercoiling required for DNA replication.[28][29]

Caption: Mechanism of bacterial DNA gyrase inhibition by fluoroquinolone antibiotics.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol describes a cell-free biochemical assay to measure the inhibition of DNA gyrase supercoiling activity by quinolone compounds.[30][31][32] The assay monitors the conversion of relaxed circular plasmid DNA to its supercoiled form, which migrates faster on an agarose gel.

Materials:

-

Purified bacterial DNA gyrase enzyme (e.g., from E. coli)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

5X Assay Buffer (containing Tris-HCl, KCl, MgCl2, DTT, glycerol)

-

ATP solution

-

Quinolone compound dilutions

-

Stop Buffer / Loading Dye (containing SDS, EDTA, bromophenol blue)

-

Agarose gel electrophoresis system

-

Ethidium bromide or other DNA stain

Procedure:

-

Reaction Setup: On ice, prepare reaction tubes. To each tube, add:

-

5X Assay Buffer

-

Relaxed plasmid DNA (e.g., 0.5 µg)

-

ATP (to a final concentration of ~1.5-2 mM)

-

Test quinolone compound at various concentrations (or DMSO as a vehicle control).

-

Nuclease-free water to the final volume.

-

-

Enzyme Addition: Initiate the reaction by adding a predetermined amount of DNA gyrase enzyme (e.g., 1 unit, the amount required to fully supercoil the DNA substrate). Mix gently.

-

Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding the Stop Buffer/Loading Dye. This solution contains SDS to denature the enzyme and EDTA to chelate Mg2+, inactivating the enzyme.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide). Run the gel at a constant voltage (e.g., 90V for 90 minutes) until the different DNA topoisomers are well separated.

-

Visualization and Analysis: Visualize the DNA bands under UV light. The relaxed plasmid DNA will migrate slower than the supercoiled DNA. In the presence of an effective inhibitor, the amount of supercoiled DNA will decrease in a dose-dependent manner. The IC50 can be determined by quantifying the band intensities.

Antiviral Applications

Certain quinoline derivatives have demonstrated broad-spectrum antiviral activity against a range of viruses, including coronaviruses and flaviviruses.[33] Their mechanisms are often related to disrupting viral entry and replication processes.

Mechanism of Action

The antiviral activity of quinolines like chloroquine and hydroxychloroquine is often attributed to their ability to increase the pH of acidic intracellular vesicles, such as endosomes and lysosomes.[34]

-

Inhibition of Viral Entry: Many enveloped viruses enter host cells via endocytosis. The acidic environment of the endosome is required to trigger conformational changes in viral glycoproteins, leading to fusion of the viral and endosomal membranes. By raising the endosomal pH, quinolines can prevent this pH-dependent fusion, thus blocking viral entry.[2]

-

Inhibition of Viral Replication: Post-entry, quinolines may also interfere with later stages of the viral life cycle, such as the glycosylation of viral proteins or the assembly and budding of new virions. The inhibition of SARS-CoV-2 replication has also been linked to an effect on the autophagy pathway.[2]

Quantitative Data: In Vitro Antiviral Activity

The following table summarizes the half-maximal effective concentration (EC50) values for quinoline compounds against various viruses.

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| Chloroquine | HCoV-OC43 | HEL | 0.12 - 12 | [33] |

| Hydroxychloroquine | SARS-CoV-2 | Vero | 0.12 - 12 | [33] |

| Chloroquine | SARS-CoV-2 | Caco-2 | 12.7 | [35] |

| Quinoline Compound 1 | SARS-CoV-2 | Vero 76 | 1.5 | [35] |

| Mefloquine | ZIKV | - | ~0.5 - 1.0 | [36] |

| Isoquinolone 1 | Influenza A (PR8) | MDCK | 0.2 - 0.6 | [37] |

| Quinoline Compound 6 | Yellow Fever Virus (YFV) | - | 3.5 (µg/mL) | [38] |

Experimental Workflow: Plaque Reduction Neutralization Test

The diagram below shows the workflow for a Plaque Reduction Neutralization Test (PRNT), the gold standard for measuring the ability of a compound to neutralize a virus and prevent infection.[6][39]

Caption: Workflow for a Plaque Reduction Neutralization Test (PRNT) to assess antiviral activity.

Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

This protocol describes the methodology for determining the concentration of a quinoline compound required to reduce the number of viral plaques by 50% (PRNT50).[6][40][41][42]

Materials:

-

Virus stock of known titer (Plaque-Forming Units/mL)

-

Susceptible host cell line (e.g., Vero cells for SARS-CoV-2)

-

6-well or 12-well tissue culture plates

-

Culture medium and serum

-

Quinoline compound dilutions

-

Semi-solid overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)

-

Fixing solution (e.g., 10% formaldehyde)

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

-

Cell Seeding: Seed the plates with host cells to form a confluent monolayer (~95-100% confluency) on the day of the experiment.

-

Virus-Compound Incubation: Prepare serial dilutions of the quinoline compound. Mix each dilution with an equal volume of virus stock (diluted to provide ~50-100 plaques per well). Incubate this mixture at 37°C for 1 hour to allow the compound to neutralize the virus.

-

Infection: Remove the growth medium from the cell monolayers. Inoculate the cells with 100-200 µL of the virus-compound mixture. Include a virus-only control (no compound).

-

Adsorption: Incubate the plates at 37°C for 1 hour, gently rocking every 15 minutes to ensure even distribution and prevent the monolayer from drying.

-

Overlay Application: Carefully aspirate the inoculum and add 2-3 mL of the semi-solid overlay medium to each well. The overlay restricts the spread of progeny virus to adjacent cells, ensuring that localized plaques are formed.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaques to develop (typically 3-10 days, depending on the virus).

-

Fixing and Staining: Once plaques are visible, fix the cells by adding fixing solution for at least 30 minutes. After fixation, remove the overlay and stain the monolayer with crystal violet solution for 15-20 minutes. Gently wash the plate with water to remove excess stain.

-

Plaque Counting: Count the number of plaques in each well. The EC50 is the concentration of the compound that causes a 50% reduction in the number of plaques compared to the virus control.

References

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. c-MET [stage.abbviescience.com]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 6. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]

- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 17. raco.cat [raco.cat]

- 18. Chloroquine: Structure, Mechanism, Uses & Side Effects Explained [vedantu.com]

- 19. Chloroquine - Wikipedia [en.wikipedia.org]

- 20. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 22. iddo.org [iddo.org]

- 23. Drying anti-malarial drugs in vitro tests to outsource SYBR green assays - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]

- 25. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 26. m.youtube.com [m.youtube.com]

- 27. DNA Gyrase as a Target for Quinolones [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 31. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 32. journals.asm.org [journals.asm.org]

- 33. malariaworld.org [malariaworld.org]

- 34. researchgate.net [researchgate.net]

- 35. Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 37. mdpi.com [mdpi.com]

- 38. Redirecting [linkinghub.elsevier.com]

- 39. bioagilytix.com [bioagilytix.com]

- 40. avys.omu.edu.tr [avys.omu.edu.tr]

- 41. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 42. stacks.cdc.gov [stacks.cdc.gov]

Structural Analysis of 6-Azepan-2-yl-quinoline Monoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural analysis of 6-Azepan-2-yl-quinoline monoacetate. While specific experimental data for this compound is not publicly available, this document outlines the expected analytical workflow and presents hypothetical data based on the analysis of analogous quinoline derivatives. The guide covers essential techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), offering detailed experimental protocols and data presentation formats. This document is intended to serve as a practical resource for researchers engaged in the characterization of novel quinoline-based compounds.

Introduction

6-Azepan-2-yl-quinoline is a heterocyclic compound incorporating a quinoline nucleus and an azepane ring. Its monoacetate salt, with the CAS number 1209280-52-3, is of interest to the pharmaceutical and drug development industries due to the established biological activities of many quinoline derivatives. A thorough structural elucidation is the foundation for understanding its chemical properties, predicting its behavior in biological systems, and establishing a robust structure-activity relationship (SAR). This guide details the multi-faceted approach required for such a structural analysis.

Molecular Structure

The core structure of 6-Azepan-2-yl-quinoline consists of a quinoline ring system substituted at the 6-position with a 2-azepanyl group. The monoacetate salt is formed by the protonation of a basic nitrogen atom, likely on the quinoline or azepane ring, with acetic acid.

Chemical Formula: C₁₅H₁₈N₂ Molecular Weight (free base): 226.32 g/mol

Crystallographic Analysis

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Suitable single crystals of this compound would be grown, typically by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, methanol, or acetonitrile).

-